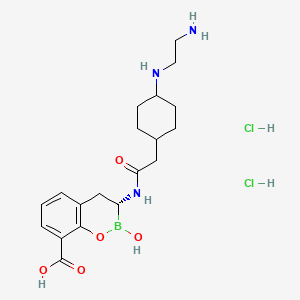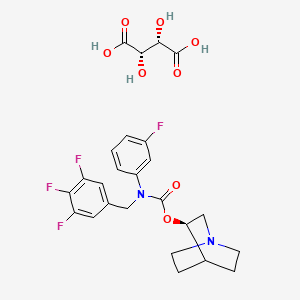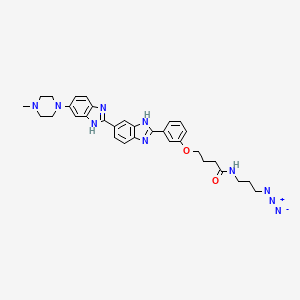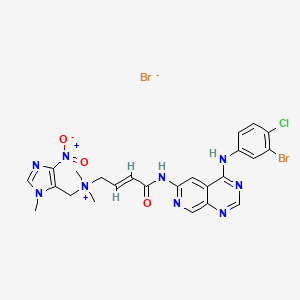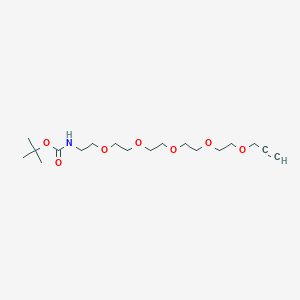
叔丁氧羰基-N-酰胺-聚乙二醇5-炔丙基
描述
t-Boc-N-Amido-PEG5-propargyl is a polyethylene glycol (PEG) derivative containing a propargyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine .
科学研究应用
t-Boc-N-Amido-PEG5-propargyl has a wide range of scientific research applications, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: Used in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
准备方法
Synthetic Routes and Reaction Conditions
t-Boc-N-Amido-PEG5-propargyl is synthesized by reacting a PEG derivative with a propargyl group and a Boc-protected amino group. The synthesis involves the following steps:
PEGylation: The PEG chain is functionalized with a propargyl group.
Boc Protection: The amino group is protected with a Boc group to prevent unwanted reactions during subsequent steps.
Purification: The product is purified to achieve a high level of purity (typically 98%).
Industrial Production Methods
Industrial production of t-Boc-N-Amido-PEG5-propargyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG derivatives are reacted with propargyl and Boc-protected amino groups.
Quality Control: The product undergoes rigorous quality control to ensure consistency and purity.
Storage: The compound is stored at -20°C to maintain stability
化学反应分析
Types of Reactions
t-Boc-N-Amido-PEG5-propargyl undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to yield a free amine.
Common Reagents and Conditions
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Mild Acids: Used to deprotect the Boc group and release the free amine.
Major Products Formed
Triazole Linkages: Formed during Click Chemistry reactions.
Free Amine: Formed after deprotection of the Boc group
作用机制
The mechanism of action of t-Boc-N-Amido-PEG5-propargyl involves:
Click Chemistry: The propargyl group reacts with azide-bearing compounds to form stable triazole linkages, facilitating the conjugation of various molecules.
Deprotection: The Boc group can be removed under mild acidic conditions to yield a free amine, which can further react with other functional groups
相似化合物的比较
t-Boc-N-Amido-PEG5-propargyl can be compared with other similar compounds such as:
t-Boc-N-Amido-PEG9-propargyl: Contains a longer PEG chain (PEG9) and similar functional groups, used in similar applications but with different solubility and reactivity properties.
t-Boc-N-Amido-PEG10-propargyl: Another variant with a longer PEG chain (PEG10), offering different physical and chemical properties.
t-Boc-N-Amido-PEG5-propargyl stands out due to its optimal PEG chain length (PEG5), balancing solubility and reactivity, making it suitable for a wide range of applications .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO7/c1-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-19-17(20)26-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXRJNCGVMUJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)




![[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B611145.png)

![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)
